4-butyl-7,8-dihydroxy-2H-chromen-2-one
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Overview
Description
4-butyl-7,8-dihydroxy-2H-chromen-2-one is a chemical compound belonging to the chromen family. It is characterized by its chromen backbone with hydroxyl groups at the 7th and 8th positions and a butyl group at the 4th position. This compound is known for its potential biological activities and is of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7,8-dihydroxy-2H-chromen-2-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-butylresorcinol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the chromen ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-butyl-7,8-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen ring can be reduced under specific conditions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of 4-butyl-7,8-quinone-2H-chromen-2-one.
Reduction: Formation of 4-butyl-7,8-dihydroxy-2H-chroman-2-one.
Substitution: Formation of various substituted chromen derivatives.
Scientific Research Applications
4-butyl-7,8-dihydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-butyl-7,8-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, leading to the modulation of oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory and apoptotic processes .
Comparison with Similar Compounds
Similar Compounds
- 7,8-dihydroxy-4-phenyl-2H-chromen-2-one
- 4,7-dihydroxy-2H-1-benzopyran-2-one
- 4,7-dihydroxy-2-oxo-2H-1-benzopyran
Uniqueness
4-butyl-7,8-dihydroxy-2H-chromen-2-one is unique due to the presence of the butyl group at the 4th position, which can influence its lipophilicity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets .
Properties
IUPAC Name |
4-butyl-7,8-dihydroxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-3-4-8-7-11(15)17-13-9(8)5-6-10(14)12(13)16/h5-7,14,16H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGBIWNBPUQGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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